An In-Depth Technical Guide to 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride
An In-Depth Technical Guide to 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride, identified by the CAS Number 1235407-51-8 , is a fluorinated aromatic sulfonyl chloride of significant interest in the field of medicinal chemistry and drug discovery.[1][2][3] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring, imparts specific reactivity and conformational properties to the molecules it is incorporated into. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this reagent, focusing on its synthesis, properties, and strategic applications in the development of novel therapeutics. The sulfonamide linkage, readily formed from sulfonyl chlorides, is a cornerstone in the design of a vast array of clinically successful drugs, and understanding the nuances of specialized building blocks like this one is paramount for innovation.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The properties of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1235407-51-8 | [1] |
| Molecular Formula | C₇H₅ClF₂O₂S | [1] |
| Molecular Weight | 226.63 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | General knowledge of sulfonyl chlorides |
| Storage | Inert atmosphere, Room Temperature. Moisture sensitive. | [1] |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and product confirmation.[6]
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons, likely in the range of δ 2.2-2.5 ppm. The two aromatic protons will appear as doublets or multiplets, with their chemical shifts influenced by the surrounding fluorine and sulfonyl chloride groups.
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¹³C NMR: The carbon NMR will display distinct signals for the seven carbon atoms, including the methyl carbon, the four aromatic carbons directly attached to protons or substituents, and the carbon bearing the sulfonyl chloride group. The carbon atoms attached to fluorine will exhibit C-F coupling.
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¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, likely with coupling between them.
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IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O), typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6] Aromatic C-H and C-F stretching vibrations will also be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[6] Fragmentation patterns would likely involve the loss of the chlorine atom and the SO₂ group.
Synthesis of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride: A Mechanistic Approach
Aryl sulfonyl chlorides are commonly synthesized through several established methods, including the direct chlorosulfonylation of arenes, the oxidation of thiols, or from anilines via a diazotization-sulfonylation sequence.[4] For a polysubstituted benzene ring like that in our target molecule, a diazotization route starting from the corresponding aniline (2,4-Difluoro-5-methylaniline) offers a regioselective and high-yielding approach.
The following diagram illustrates the logical workflow for this synthesis:
Caption: Synthetic workflow for 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride via diazotization.
Detailed Experimental Protocol
This protocol is a representative procedure based on the well-established Sandmeyer-type reaction for the synthesis of sulfonyl chlorides from anilines.[4]
Materials:
-
2,4-Difluoro-5-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Cupric Chloride (CuCl₂)
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Acetic Acid
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
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Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4-difluoro-5-methylaniline in a mixture of concentrated HCl and water at 0-5 °C (using an ice-salt bath).
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sulfonyl Chloride Formation:
-
In a separate, larger flask, prepare a solution of cupric chloride in acetic acid.
-
Bubble sulfur dioxide gas through this solution until it is saturated.
-
Slowly add the cold diazonium salt solution from step 1 to the SO₂-saturated acetic acid solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature of the reaction mixture between 20-30 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-difluoro-5-methylbenzene-1-sulfonyl chloride.
-
The crude product can be further purified by distillation under high vacuum or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
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Applications in Drug Development: A Strategic Perspective
The primary utility of 2,4-difluoro-5-methylbenzene-1-sulfonyl chloride in drug discovery lies in its role as a precursor to sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[5]
The fluorination pattern of this particular reagent is of special interest. Fluorine atoms can modulate the physicochemical properties of a drug candidate, such as its lipophilicity, metabolic stability, and binding affinity to its biological target. The two fluorine atoms on the aromatic ring can also influence the pKa of the resulting sulfonamide, which can be critical for its pharmacokinetic profile.
Exemplary Application: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the application of 2,4-difluoro-5-methylbenzene-1-sulfonyl chloride, consider the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a sulfonamide moiety that forms a key hydrogen bond interaction with the hinge region of the kinase domain.
The following diagram outlines a potential synthetic route:
Caption: Synthesis of a hypothetical kinase inhibitor using 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride.
In this scheme, the sulfonyl chloride is reacted with a suitable heterocyclic amine in the presence of a base (such as pyridine or triethylamine) to form the desired sulfonamide. The 2,4-difluoro-5-methylphenyl group would then serve as a key structural element of the kinase inhibitor, potentially occupying a hydrophobic pocket in the enzyme's active site.
Safety and Handling
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and a lachrymator. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. As it is moisture-sensitive, it should be stored under an inert atmosphere (e.g., nitrogen or argon).[1] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the difluoro and methyl substitution pattern, make it an attractive reagent for the synthesis of novel sulfonamide-containing drug candidates. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to effectively leverage this compound in the pursuit of new and improved therapeutics.
References
- Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.
-
Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20539-20544. [Link]
-
Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 132(46), 20721-20726. [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215. [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
-
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride. Anqing Boman Biotechnology Co., Ltd. [Link]
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